molecular formula C9H13Cl2NO B2612305 2-(2-Chlorophenoxy)propan-1-amine hydrochloride CAS No. 1021871-58-8

2-(2-Chlorophenoxy)propan-1-amine hydrochloride

Cat. No.: B2612305
CAS No.: 1021871-58-8
M. Wt: 222.11
InChI Key: PBKZMUHFVOVZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenoxy)propan-1-amine hydrochloride is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)propan-1-amine hydrochloride typically involves the reaction of 2-chlorophenol with epichlorohydrin to form 2-(2-chlorophenoxy)propan-1-ol. This intermediate is then reacted with ammonia to produce 2-(2-chlorophenoxy)propan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced forms of the original compound .

Scientific Research Applications

2-(2-Chlorophenoxy)propan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a tool for studying biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)propan-1-amine hydrochloride
  • 2-(4-Chlorophenoxy)propan-1-amine hydrochloride
  • 2-(2-Bromophenoxy)propan-1-amine hydrochloride

Uniqueness

2-(2-Chlorophenoxy)propan-1-amine hydrochloride is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2-chlorophenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7(6-11)12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKZMUHFVOVZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021871-58-8
Record name 1-[(1-aminopropan-2-yl)oxy]-2-chlorobenzene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.